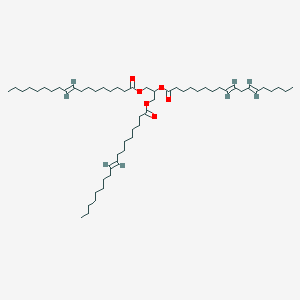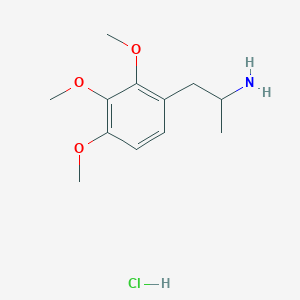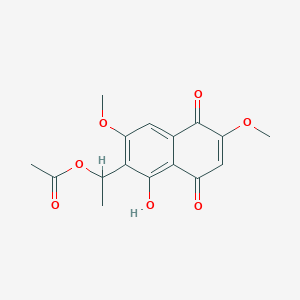![molecular formula C37H21Cl2N3O8 B3026287 3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)
3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide
Overview
Description
Phen Green SK diacetate is a green-fluorescent heavy metal ion indicator. It is widely used in scientific research to detect and image various metal ions within cells. The compound is particularly effective in detecting ions such as copper (Cu²⁺, Cu⁺), iron (Fe²⁺), mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), zinc (Zn²⁺), and nickel (Ni²⁺) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phen Green SK diacetate involves the reaction of Phen Green SK with acetic anhydride in the presence of a base. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product. The reaction is followed by purification steps such as recrystallization or chromatography to obtain the pure diacetate form .
Industrial Production Methods: In industrial settings, the production of Phen Green SK diacetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is then packaged and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Phen Green SK diacetate primarily undergoes complexation reactions with metal ions. These reactions result in the quenching of its fluorescence, which is used as an indicator of the presence of specific metal ions .
Common Reagents and Conditions:
Reagents: Metal salts such as copper sulfate (CuSO₄), iron chloride (FeCl₂), and zinc acetate (Zn(OAc)₂).
Conditions: The reactions are typically carried out in aqueous solutions at neutral pH.
Major Products: The major products of these reactions are the metal-Phen Green SK complexes, which exhibit reduced fluorescence compared to the free dye .
Scientific Research Applications
Phen Green SK diacetate has a wide range of applications in scientific research:
Chemistry: Used to study metal ion interactions and to quantify metal ion concentrations in various samples.
Biology: Employed in cellular imaging to detect and monitor the distribution of metal ions within cells.
Industry: Applied in environmental monitoring to detect heavy metal contamination in water and soil samples.
Mechanism of Action
Phen Green SK diacetate functions by forming complexes with metal ions, which leads to the quenching of its fluorescence. The compound’s fluorescence is quenched upon binding to metal ions, allowing for the detection and quantification of these ions in various samples. The molecular targets are the metal ions themselves, and the pathways involved include the formation of stable metal-dye complexes .
Comparison with Similar Compounds
Phen Green FL diacetate: Another fluorescent dye used for metal ion detection but with different excitation and emission properties.
Calcein-acetoxymethyl ester: A fluorescent probe used for intracellular iron detection.
FluoZin-3, AM: A zinc-specific fluorescent indicator.
Uniqueness: Phen Green SK diacetate is unique due to its broad range of detectable metal ions and its high sensitivity. Its ability to detect multiple metal ions makes it a versatile tool in various fields of research .
Properties
IUPAC Name |
[6'-acetyloxy-2',7'-dichloro-3-oxo-5-(1,10-phenanthrolin-5-ylcarbamoyl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H21Cl2N3O8/c1-17(43)47-31-15-29-24(13-26(31)38)37(25-14-27(39)32(48-18(2)44)16-30(25)49-29)23-8-7-20(11-22(23)36(46)50-37)35(45)42-28-12-19-5-3-9-40-33(19)34-21(28)6-4-10-41-34/h3-16H,1-2H3,(H,42,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOXUAMBIQQWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)NC6=C7C=CC=NC7=C8C(=C6)C=CC=N8)C(=O)O4)Cl)OC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H21Cl2N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)
![Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026212.png)
![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)
![2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate](/img/structure/B3026214.png)



![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)


![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)
![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)
